Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid CAS number 273920-31-3
Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid CAS number 273920-31-3
An In-Depth Technical Guide to Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid CAS Number: 273920-31-3
This guide provides a comprehensive technical overview of Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid, a key building block for researchers, chemists, and drug development professionals. This document delves into its synthesis, purification, characterization, and applications, with a focus on providing practical, field-proven insights.
Introduction: Strategic Importance in Peptidomimetic Design
Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid is a non-proteinogenic β-amino acid derivative. Its structure is notable for three key features: the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the β-amino acid backbone, and the para-nitrophenyl side chain. This combination makes it a valuable reagent in the synthesis of peptidomimetics and other complex organic molecules.
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering robust protection of the amine terminus that can be removed under mild basic conditions, ensuring orthogonality with acid-labile side-chain protecting groups.[1] The β-amino acid structure, with an additional carbon in the backbone compared to natural α-amino acids, is instrumental in designing peptides with enhanced resistance to proteolytic degradation.[2][3] The incorporation of β-amino acids can induce unique secondary structures, such as helices and turns, which are critical for mimicking the bioactive conformations of natural peptides.[4]
The racemic, or (RS), nature of this particular building block allows for the creation of diastereomeric peptide libraries, expanding the chemical space for drug discovery. The 4-nitrophenyl moiety not only influences the electronic properties of the molecule but also serves as a versatile chemical handle for further modifications.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties
| Property | Value / Expected Characteristics | Rationale / Comparative Data |
| CAS Number | 273920-31-3 | - |
| Molecular Formula | C₂₄H₂₀N₂O₆ | - |
| Molecular Weight | 432.43 g/mol | - |
| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on related Fmoc-amino acids and nitrophenyl compounds.[2][5] |
| Melting Point | Not experimentally determined. Expected to be in the range of 150-185°C. | The related compound N-Fmoc-4-nitro-L-phenylalanine has a melting point of 179-181°C.[6] Fmoc-β-alanine melts at 145-150°C.[] The 3-nitro isomer has a reported melting point of around 140°C. |
| Solubility | Expected to be soluble in polar organic solvents such as DMF, NMP, THF, and moderately soluble in acetonitrile and dichloromethane. Sparingly soluble in water. | Fmoc-protected amino acids generally exhibit good solubility in common peptide synthesis solvents.[8] The related (R)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid is slightly soluble in water.[9] |
Spectroscopic Profile
2.1.1. ¹H and ¹³C NMR Spectroscopy
The expected NMR signals in a solvent like DMSO-d₆ are as follows. The fluorenyl group of the Fmoc moiety will dominate the aromatic region of the ¹H NMR spectrum.
Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~12.5 | Broad singlet | Acidic proton, may exchange with D₂O. |
| Fmoc Aromatic (8H) | 7.9 - 7.3 | Multiplets | Characteristic signals of the fluorenyl group. |
| Nitrophenyl Aromatic (4H) | 8.2 (d), 7.6 (d) | Doublets | Protons ortho and meta to the nitro group, respectively. |
| Amide (-NH) | ~8.0 | Doublet | Coupling to the adjacent β-proton. |
| β-CH | ~5.2 | Multiplet | Coupled to the amide proton and the α-CH₂ protons. |
| Fmoc-CH & CH₂ | 4.4 - 4.2 | Multiplet | Overlapping signals for the CH and CH₂ of the Fmoc group. |
| α-CH₂ | ~2.8 | Multiplet | Diastereotopic protons adjacent to the chiral center and the carboxyl group. |
Table 3: Expected ¹³C NMR Chemical Shifts (DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carboxylic Acid (C=O) | ~172 | Carbonyl of the propionic acid. |
| Fmoc Carbonyl (C=O) | ~156 | Carbonyl of the carbamate. |
| Aromatic Carbons | 147 - 120 | Numerous signals from the Fmoc and nitrophenyl rings. |
| Fmoc-CH & CH₂ | ~66, ~47 | Aliphatic carbons of the Fmoc group. |
| β-C | ~52 | Chiral carbon attached to the nitrogen and phenyl ring. |
| α-C | ~40 | Carbon adjacent to the carboxyl group. |
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the various functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Carboxylic acid stretch |
| ~3300 | N-H | Amide stretch |
| ~1700 (multiple bands) | C=O | Carboxylic acid and Fmoc carbamate stretches |
| 1550-1475 & 1360-1290 | N-O | Asymmetric and symmetric nitro group stretches[10] |
| 1600-1450 | C=C | Aromatic ring stretches |
2.1.3. Mass Spectrometry (MS)
Under electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. In tandem MS (MS/MS), a characteristic fragmentation pattern is the loss of the fluorenylmethyl group, resulting in a prominent fragment at m/z 179.[11]
Synthesis and Purification
The synthesis of Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid involves two main stages: the synthesis of the β-amino acid backbone and its subsequent protection with the Fmoc group.
Rationale for Use
-
Proteolytic Stability: The β-amino acid backbone sterically hinders the approach of proteases, significantly increasing the in-vivo half-life of the resulting peptide. [12]* Structural Diversity: The use of a racemic mixture allows for the synthesis of two diastereomeric peptides simultaneously. These can be separated by chromatography and screened for biological activity, effectively doubling the output of a single synthesis.
-
Conformational Constraint: The aryl side chain at the β-position can influence the conformational preferences of the peptide backbone, potentially stabilizing secondary structures that are important for biological activity.
-
Chemical Handle: The nitro group on the phenyl ring can be readily reduced to an amine. This resulting aniline derivative can then be used as a point of attachment for fluorescent labels, polyethylene glycol (PEG) chains, or other moieties to further modify the peptide's properties.
Quality Control: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids. [13]
Representative HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water to a concentration of approximately 1 mg/mL.
This method should effectively separate the main compound from common impurities such as free amino acid, dipeptides formed during synthesis, or byproducts from the Fmoc reagent.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid is a specialized building block that offers significant advantages for the synthesis of peptidomimetics. Its β-amino acid structure provides enzymatic stability, while the racemic nature and the functionalizable nitrophenyl side chain offer avenues for creating diverse and potent therapeutic candidates. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in research and drug development.
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